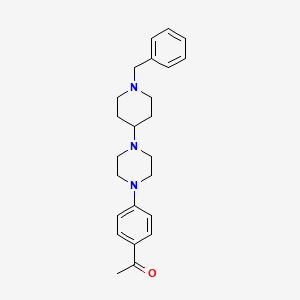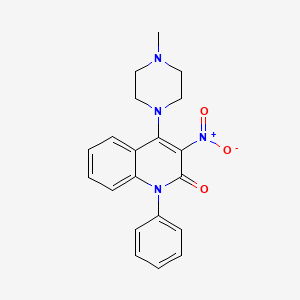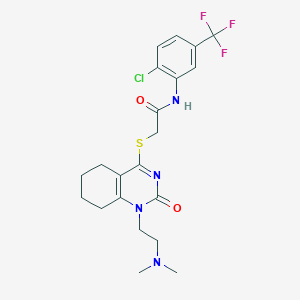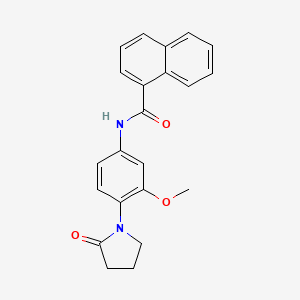![molecular formula C19H16BrClN2OS B2802837 6-Bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one CAS No. 897619-87-3](/img/structure/B2802837.png)
6-Bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The piperazine ring can positively modulate the pharmacokinetic properties of a drug substance .
Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives have a significant place in drug development due to their versatile medicinal applications. Piperazine, a six-membered nitrogen-containing heterocycle, is integral in designing drugs with varied therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agents. The ability to modify the substitution pattern on the piperazine nucleus enables significant changes in the medicinal potential of resulting molecules. This flexibility makes piperazine a valuable scaffold for drug discovery, encouraging further investigations into its pharmacophore for designing molecules targeting various diseases. The diversity of molecular designs incorporating the piperazine entity underlines its broad potential in therapeutic applications, suggesting its role as a flexible building block for discovering drug-like elements (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).
Environmental Impact and Toxicology of Chlorophenol Compounds
Chlorophenol compounds, including 3-chlorophenol, have been evaluated for their environmental impact and toxicity. These compounds exhibit moderate toxic effects to mammalian and aquatic life, with significant toxicity to fish upon long-term exposure, especially for compounds like 2,4-dichlorophenol. While chlorophenols have low persistence in environments with capable microflora for biodegradation, their persistence may increase under certain conditions. These compounds are known for their strong organoleptic effects, highlighting the need for understanding their environmental behavior and impact (K. Krijgsheld & A. D. Gen, 1986).
Future Directions
properties
IUPAC Name |
6-bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2OS/c20-13-4-5-18-16(10-13)19(24)17(12-25-18)23-8-6-22(7-9-23)15-3-1-2-14(21)11-15/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMPGWIZYYVHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CSC4=C(C3=O)C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2802758.png)
![Methyl 2-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2802760.png)
![2-[(Tert-butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2802761.png)
![(4-chloro-3-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2802765.png)



![1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B2802770.png)


![[2-(3-Methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2802776.png)
